molecular formula C7H6BrN3 B566982 3-Bromoimidazo[1,2-A]pyridin-8-amine CAS No. 1232431-81-0

3-Bromoimidazo[1,2-A]pyridin-8-amine

Cat. No.: B566982
CAS No.: 1232431-81-0
M. Wt: 212.05
InChI Key: ZHOCYGCQOHNELP-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-A]pyridin-8-amine is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,2-A]pyridine family, which is known for its significant biological and therapeutic properties.

Scientific Research Applications

3-Bromoimidazo[1,2-A]pyridin-8-amine has several applications in scientific research:

Safety and Hazards

When handling 3-Bromoimidazo[1,2-A]pyridin-8-amine, personal protective equipment and face protection should be worn . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Recent research has focused on developing environmentally friendly synthetic strategies for the formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This includes transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of more efficient methods for the synthesis of these compounds is a key area of future research .

Preparation Methods

3-Bromoimidazo[1,2-A]pyridin-8-amine can be synthesized through various methods. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-A]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions. Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination reaction occurs when only TBHP is added .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-A]pyridin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Bromoimidazo[1,2-A]pyridin-8-amine can be compared with other similar compounds, such as:

  • 7-Bromoimidazo[1,2-A]pyridine
  • Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate
  • 7-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCYGCQOHNELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676596
Record name 3-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-81-0
Record name 3-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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